molecular formula C16H22O11 B1294815 beta-D-Galactose pentaacetate CAS No. 4163-60-4

beta-D-Galactose pentaacetate

Cat. No. B1294815
CAS RN: 4163-60-4
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-LYYZXLFJSA-N
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Description

Beta-D-Galactose pentaacetate is a potent and unique carbohydrate extensively studied for its potential applications in scientific research and laboratory experiments . It is a pentaacetate derivative of the monosaccharide galactose . This white crystalline solid is derived from beta-D-Galactose, a monosaccharide commonly found in lactose and other carbohydrates .


Synthesis Analysis

Research on the synthesis of alpha-D-glucose pentaacetate was investigated. In particular, various methods utilized for the synthesis of compound 2 were described in detail. Among them, acid catalysts including protonic acid and Lewis acid have received most attention .


Molecular Structure Analysis

The molecular formula of beta-D-Galactose pentaacetate is C16H22O11 . Its average mass is 390.339 Da and its monoisotopic mass is 390.116211 Da . The crystal structure of penta-O-acetyl-beta-D-galactopyranose was determined with Mo K (alpha) radiation at 150 K to R = 0.029 .


Chemical Reactions Analysis

The acetate groups in beta-D-Galactose pentaacetate play a key role in conferring its distinctive properties, enabling interactions with various enzymes and metabolites within the cellular environment . Notably, these interactions extend to essential components of carbohydrate metabolism, including glycosidases and glycosyltransferases .


Physical And Chemical Properties Analysis

Beta-D-Galactose pentaacetate is a white fine crystalline powder . Its density is 1.3±0.1 g/cm3 . It has a boiling point of 434.8±45.0 °C at 760 mmHg . The molar refractivity is 85.0±0.4 cm3 . It has 11 H bond acceptors and 0 H bond donors .

Scientific Research Applications

1. Phase Behavior in Supercritical CO2 Systems

β-D-Galactose pentaacetate has been studied for its phase behavior in binary systems with carbon dioxide, especially in supercritical CO2. It exhibits lower critical solution temperature (LCST) behavior and demonstrates high solubility in supercritical CO2. This property is significant for applications involving high-pressure and variable volume environments (Dilek, Manke, & Gulari, 2006).

2. Chemical Synthesis and Theoretical Study

β-D-Galactose pentaacetate is used in the preparation of various acylated sugars. A study focused on the deacylation of galactose pentaacetates and included computational analysis using density functional theory. This research is relevant for understanding chemical reactions and processes involving β-D-Galactose pentaacetate (Wang, Mo, Chiou, & Liu, 2010).

3. Intercalation in Layered Silicates

β-D-Galactose pentaacetate has been used in the intercalation of natural clay structures, utilizing supercritical CO2 as the processing medium. This application is important for modifying the physical properties of clays for various industrial and research purposes (Serhatkulu, Dilek, & Gulari, 2006).

4. Molecular Characterization in Biochemical Studies

In biochemical research, β-D-Galactose pentaacetate and its derivatives are used for studying enzyme activities and interactions. For example, it has been used in studies involving beta-galactosidases, which are crucial for understanding certain biochemical pathways and potential therapeutic applications (Rojas et al., 2004).

5. CO2-Philic Properties for Enhanced Solubility

Research on sugar acetates, including β-D-Galactose pentaacetate, highlights their potential as CO2-philic compounds. This property is significant for their use in pharmaceuticals, controlled release agents, and surfactants in CO2-based processes (Ma et al., 2010).

Safety And Hazards

Beta-D-Galactose pentaacetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Beta-D-Galactose pentaacetate is often used as a protecting group in organic synthesis, providing stability to the hydroxyl groups of the galactose molecule . It can be selectively removed under specific conditions to reveal the reactive hydroxyl groups for further chemical transformations . This compound is widely utilized in the synthesis of various pharmaceuticals, natural products, and carbohydrate-based materials . It plays a crucial role in the development of new drugs and the study of carbohydrate chemistry .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883736
Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Galactose pentaacetate

CAS RN

4163-60-4
Record name β-D-Galactose pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,6-Penta-O-acetylgalactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
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Record name .beta.-D-Galactopyranose, 1,2,3,4,6-pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-galactose pentaacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
WJ Malaisse, MM Kadiata - … Journal of Molecular …, 1998 - spandidos-publications.com
… The present work reveals that alpha-D-galactose pentaacetate and, to a lesser extent, beta-D-galactose pentaacetate both inhibit leucine-induced insulin release in rat pancreatic islets. …
Number of citations: 10 www.spandidos-publications.com
R Pomares, AB Ropero… - International …, 1999 - spandidos-publications.com
… In the presence of 5 mM D-glucose, alpha-D-glucose pentaacetate induced electrical activity and increased [Ca2+] i, whilst beta-D-galactose pentaacetate failed to do so. The electrical …
Number of citations: 6 www.spandidos-publications.com
Ç Dilek Hacıhabiboğlu, E Gulari - 2006 - open.metu.edu.tr
… beta-D galactose pentaacetate in supercritical M is obtained for beta-D galactose pentaacetate … behavior and high solubility of beta-D galactose pentaacetate is observed. The densities …
Number of citations: 0 open.metu.edu.tr
WJ Malaisse, A Laghmich, L Ladrière… - Research …, 1998 - europepmc.org
… L-Leucine-stimulated insulin release was also increased by alpha-D-glucose pentaacetate, but not significantly affected by beta-D-galactose pentaacetate, beta-L-glucose pentaacetate…
Number of citations: 7 europepmc.org
H Yüncü, OT YILDIRIM, S KAKAC - 1991 - open.metu.edu.tr
… Phase behavior of beta-D galactose pentaacetate-carbon dioxide binary system is … of beta-D galactose pentaacetate in supercritical M is obtained for beta-D galactose pentaacetate …
Number of citations: 0 open.metu.edu.tr
R Eskimergen - 1998 - open.metu.edu.tr
… Phase behavior of beta-D galactose pentaacetate-carbon dioxide binary system is … of beta-D galactose pentaacetate in supercritical M is obtained for beta-D galactose pentaacetate …
Number of citations: 0 open.metu.edu.tr
M Kul - 2003 - open.metu.edu.tr
… The candidates include an acetylated sugar, beta-D-galactose pentaacetate, and two tert-butyl aromatics, 1,3,5-tri... …
Number of citations: 2 open.metu.edu.tr
S Caron - 1995 - search.proquest.com
… Both methyl-$\alpha$-D-glucopyranoside (148) or $\beta$-D-galactose pentaacetate (148) were converted to 1,6-anhydro-2,3-di-O-benzyl-$\beta$-D-glucopyranos-4-ulose (147) which …
Number of citations: 2 search.proquest.com
W Shieh - 1993 - elibrary.ru
A stereocontrolled synthesis of ezomycin octose nucleoside has been developed from commercially available $\beta $-D-galactose pentaacetate in 15 steps. The key step in the …
Number of citations: 0 elibrary.ru
DB Goodenowe, S Ritchie, D Heath - Animal Cell Technology: Basic & …, 2006 - Springer
Identifying metabolic responses of cells to drugs can be highly informative for understanding mode of action and toxicity, and can provide value in the drug discovery process by …
Number of citations: 2 link.springer.com

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